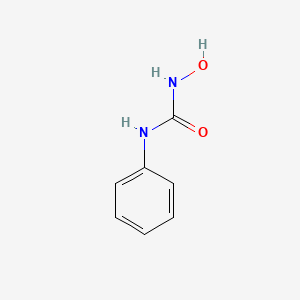

1-hydroxy-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(9-11)8-6-4-2-1-3-5-6/h1-5,11H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVSQBMWOCNSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223597 | |

| Record name | Urea, N-hydroxy-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-35-5 | |

| Record name | 1-Hydroxy-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-hydroxy-N'-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-hydroxy-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-3-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW6S2JAU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Hydroxy 3 Phenylurea

Established Synthetic Pathways for 1-hydroxy-3-phenylurea

The synthesis of 1-hydroxy-3-phenylurea can be achieved through several established methods, each offering distinct advantages in terms of starting materials and reaction conditions.

Synthesis from Hydroxylamine (B1172632) Derivatives and Phenyl Isocyanate

A primary and straightforward method for the synthesis of 1-hydroxy-3-phenylurea involves the reaction of hydroxylamine derivatives with phenyl isocyanate. nih.goviiste.orgpublish.csiro.au In a typical procedure, hydroxylamine hydrochloride is treated with a base, such as sodium hydroxide (B78521) or triethylamine, to generate the free hydroxylamine. nih.govgatech.edu This is then reacted with phenyl isocyanate in a suitable solvent like dichloromethane (B109758) or dimethylformamide. nih.govgatech.edu The isocyanate readily adds to the hydroxylamine to furnish 1-hydroxy-3-phenylurea. nih.govpublish.csiro.au To prevent side reactions, such as the formation of 1,5-diphenyl-3-benzyloxybiuret when using benzyloxyamine, the isocyanate is often added slowly to the reaction mixture to avoid an excess concentration. karger.com

Another variation of this approach involves the use of O-protected hydroxylamine derivatives, such as benzyloxyamine. The reaction with phenyl isocyanate proceeds similarly to yield an O-protected hydroxyurea (B1673989), which can then be deprotected, for instance through hydrogenolysis, to afford the final 1-hydroxy-3-phenylurea. karger.com

Catalytic Aerobic Oxidation Approaches for Acyl Nitroso Species Generation

While not a direct synthesis of 1-hydroxy-3-phenylurea itself, the catalytic aerobic oxidation of this compound is a crucial transformation that defines much of its modern utility. This process generates highly reactive acyl nitroso species in situ. acs.orgacs.orgresearcher.liferesearchgate.netresearchgate.net A common catalytic system employs copper(II) chloride (CuCl2) in combination with a ligand such as 2-ethyl-2-oxazoline (B78409) in methanol (B129727) under an air atmosphere. acs.orgacs.orgresearchgate.netresearchgate.net This method has proven effective for the oxidation of 1-hydroxy-3-phenylurea, leading to the formation of the corresponding acyl nitroso intermediate. acs.orgacs.orgresearchgate.netresearchgate.net

Optimization of this catalytic system has been a subject of study. For instance, a system comprising CuCl, pyridine (B92270), and THF with oxygen as the oxidant has also been successfully employed. nih.gov These catalytic methods are favored for their mild conditions and efficiency in generating the transient acyl nitroso species for subsequent reactions. researchgate.net

Alternative Condensation Reaction Strategies

Alternative strategies for forming urea (B33335) and related structures often involve condensation reactions. While not always directly applied to the synthesis of 1-hydroxy-3-phenylurea, these methods highlight the broader context of urea synthesis. For example, unsymmetrical diarylureas can be synthesized by refluxing phenylisocyanate with various aromatic amines in absolute ethanol. iiste.org Multicomponent reactions have also been developed, such as the condensation of 6-aminouracils, aldehydes, and amines to form complex pyrimidine (B1678525) derivatives. rsc.org These examples of condensation chemistry provide a basis for potential alternative, though less direct, routes to 1-hydroxy-3-phenylurea or its derivatives.

Chemical Reactivity and Mechanistic Studies of 1-hydroxy-3-phenylurea Transformations

The chemical reactivity of 1-hydroxy-3-phenylurea is dominated by its ability to serve as a precursor to acyl nitroso intermediates, which are powerful dienophiles and enophiles in various chemical transformations.

Formation and Reactivity of Acyl Nitroso Intermediates

The in situ generation of acyl nitroso species from 1-hydroxy-3-phenylurea is typically achieved through oxidation. acs.orgresearchgate.net As mentioned, copper-catalyzed aerobic oxidation is a prevalent method. acs.orgresearchgate.net Other oxidizing agents, such as sodium periodate (B1199274), can also be used, although yields in subsequent reactions may vary. acs.orgnih.gov Once formed, these acyl nitroso intermediates are highly reactive and are not isolated. acs.org Their reactivity stems from the electrophilic nature of the nitroso group.

These intermediates readily participate in reactions with nucleophilic species. A significant application is their reaction with dienes in hetero-Diels-Alder reactions. acs.orgresearchgate.net They can also undergo ene reactions with alkenes that possess allylic hydrogens. acs.orgresearcher.life The choice of reaction pathway, whether cycloaddition or ene reaction, can be influenced by the structure of the reacting partner. acs.org

Nitroso-Diels-Alder (NDA) Cycloaddition Reactions

The acyl nitroso species generated from 1-hydroxy-3-phenylurea are exceptionally reactive dienophiles in Nitroso-Diels-Alder (NDA) cycloadditions. acs.orgresearchgate.net These [4+2] cycloadditions with conjugated dienes lead to the formation of 3,6-dihydro-2H-1,2-oxazine heterocycles, which are valuable synthetic intermediates. researchgate.net

The reactions are often high-yielding, with cycloadducts being formed in yields of 90-98% with various dienes such as cyclopentadiene, 2,3-dimethyl-1,3-butadiene, and cyclohexa-1,3-diene. acs.orgacs.org The reaction conditions, particularly the method of generating the acyl nitroso species, can influence the outcome. For instance, copper-catalyzed oxidation of 1-hydroxy-3-phenylurea has been shown to provide high yields of NDA adducts. acs.org

Mechanistic studies, including Density Functional Theory (DFT) computations, have provided insight into the NDA reaction. acs.orgacs.orgnih.gov These studies indicate that the acyl nitroso species are "super-reactive" and that the activation energies for the NDA process are low. acs.orgacs.org The reaction often proceeds with high regio- and chemo-selectivity. dur.ac.uk For example, in reactions with dienes that could also undergo a competing ene reaction, the Diels-Alder pathway is often favored. acs.org

Nitroso-Ene Reaction Pathways

1-hydroxy-3-phenylurea serves as a stable precursor to a highly reactive acyl nitroso species. This intermediate is typically generated in situ through oxidation and can be trapped in various pericyclic reactions, including the nitroso-ene reaction.

The critical step is the oxidation of the hydroxylamine moiety in 1-hydroxy-3-phenylurea to the corresponding nitroso derivative. mdpi.com This transformation can be achieved under mild conditions, for instance, using a catalytic system of copper(I) chloride (CuCl) and pyridine in a solvent like tetrahydrofuran (B95107) (THF), with oxygen as the terminal oxidant. mdpi.com The generated acyl nitroso species is a powerful dienophile and enophile. In the presence of alkenes possessing allylic hydrogens, it can undergo a nitroso-ene reaction. acs.orgresearchgate.networktribe.com

Research has shown that the reaction between parthenolide, a natural product containing an alkene, and 1-hydroxy-3-phenylurea proceeds via an acylnitroso-ene pathway. mdpi.comresearchgate.net The reaction is believed to occur through an intermediary aziridinium (B1262131) state, which accounts for the observed regioselectivity and stereoselectivity. mdpi.com The copper catalyst, in its Cu(II) state, oxidizes the hydroxyurea to the nitrosocarbonyl species, which then reacts with the alkene. mdpi.com

While often competing with the nitroso-Diels-Alder (NDA) reaction when a conjugated diene is used as the substrate, the ene reaction becomes significant for substrates that contain both alkene π-bonds and allylic σ-bonds. acs.orgworktribe.com

Oxidation Reactions of Urea Derivatives

The oxidation of 1-hydroxy-3-phenylurea is a key transformation that unlocks its synthetic potential, primarily by forming the corresponding acyl nitroso species. acs.orgresearchgate.net Catalytic aerobic oxidation using copper(II) chloride (CuCl₂) in combination with a ligand such as 2-ethyl-2-oxazoline in methanol has proven to be an effective method. acs.orgresearchgate.networktribe.comnih.gov This system facilitates the in situ generation of the acyl nitroso intermediate, which can then be trapped by various dienes or alkenes. acs.orgresearchgate.networktribe.comnih.gov

Other oxidation methods for generating acyl nitroso species from hydroxamic acids and their analogues include the use of sodium periodate (NaIO₄), which has been shown to yield variable results with 1-hydroxy-3-phenylurea and other similar compounds. acs.orgworktribe.comresearchgate.net The choice of oxidant and reaction conditions can influence the efficiency of the generation of the nitroso species and the subsequent reaction yields. researchgate.net

Table 1: Oxidation Conditions for 1-hydroxy-3-phenylurea to Generate Acyl Nitroso Species

| Oxidant/Catalyst System | Ligand/Solvent | Substrate | Product Type | Yield | Citation |

| CuCl₂ / Air | 2-ethyl-2-oxazoline / Methanol | Dienes | Cycloadducts | 90-98% | acs.org, researchgate.net, worktribe.com |

| CuCl / O₂ | Pyridine / THF | Parthenolide | Ene Product | - | mdpi.com |

| Sodium Periodate | n-Heptane / Phosphate (B84403) Buffer | Dienes | Cycloadducts | Variable (13-51%) | acs.org, worktribe.com, semanticscholar.org |

Reduction Reactions of Urea Derivatives

The reduction of urea derivatives like 1-hydroxy-3-phenylurea can target different functional groups within the molecule. While specific literature on the reduction of 1-hydroxy-3-phenylurea is not prevalent, general principles of organic chemistry suggest that the urea carbonyl and the hydroxylamino group could be subject to reduction under appropriate conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to reduce the carbonyl group of a urea. The hydroxyl groups, including the one attached to the nitrogen, could potentially be reduced to amines.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group attached to the nitrogen in 1-hydroxy-3-phenylurea is generally a poor leaving group in nucleophilic substitution reactions. libretexts.org For a substitution reaction to occur at this position, the -OH group would first need to be converted into a better leaving group. libretexts.org This can be achieved by protonation under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or another reactive intermediate. Once activated, the site becomes susceptible to attack by various nucleophiles. However, the reactivity of this specific N-hydroxyl group in substitution reactions is not as extensively documented as that of hydroxyl groups in alcohols or carboxylic acids, and such transformations may be complicated by the presence of other reactive sites in the molecule.

Stereochemical Considerations in 1-hydroxy-3-phenylurea Synthesis and Reaction Dynamics

Stereochemistry plays a crucial role in the reactions of 1-hydroxy-3-phenylurea derivatives, particularly when chiral centers are introduced into the molecule. This allows for the exploration of stereoselective transformations.

Exploration of Chiral Hydroxamic Acid Analogues in Stereoselective Reactions

The use of chiral analogues of 1-hydroxy-3-phenylurea has been a key strategy in controlling the stereochemical outcome of reactions involving the derived acyl nitroso species. A notable example is the chiral hydroxamic acid, (R)-1-hydroxy-3-(1-phenylethylurea). acs.orgworktribe.comnih.gov When this chiral precursor is used in the copper-catalyzed aerobic oxidation to generate the corresponding chiral acyl nitroso species, it leads to highly stereoselective nitroso-Diels-Alder (NDA) reactions. acs.orgworktribe.comnih.gov

In reactions with 2,3-dimethyl-1,3-butadiene, the use of (R)-1-hydroxy-3-(1-phenylethylurea) resulted in the formation of NDA cycloadducts in high yields (97–99%) with a notable absence of any competing ene product. acs.orgworktribe.comnih.govresearchgate.netacs.org This high degree of stereocontrol highlights the influence of the chiral auxiliary on the transition state of the cycloaddition reaction. The steric and electronic properties of the chiral group guide the approach of the diene to the nitroso intermediate, favoring the formation of one stereoisomer over others.

Table 2: Stereoselective Reaction with a Chiral Analogue

| Chiral Precursor | Reaction Type | Diene | Yield (Cycloadduct) | Ene Product | Citation |

| (R)-1-hydroxy-3-(1-phenylethylurea) | Nitroso-Diels-Alder | 2,3-dimethyl-1,3-butadiene | 97-99% | Not observed | acs.org, worktribe.com, nih.gov, acs.org |

Asymmetric Synthesis Approaches for 1-hydroxy-3-phenylurea Derivatives

Asymmetric synthesis involving derivatives of 1-hydroxy-3-phenylurea primarily focuses on using chiral versions of the molecule to induce stereoselectivity in subsequent reactions, as discussed above. While the direct asymmetric synthesis of the 1-hydroxy-3-phenylurea core itself is less commonly described, the principles of asymmetric catalysis can be applied to reactions utilizing its derivatives.

For instance, enantioselective organocatalytic domino reactions, such as the aza-Michael-Henry reaction, have been developed to produce chiral molecules. researchgate.net Although not directly applied to the synthesis of 1-hydroxy-3-phenylurea itself in the cited literature, these methodologies demonstrate the potential for creating chiral nitrogen-containing heterocycles. The design of chiral derivatives, such as 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea, has been employed in the context of creating potent enzyme inhibitors, where specific stereochemistry is often crucial for biological activity. nih.gov The synthesis of such complex derivatives often involves multi-step sequences where chirality can be introduced at various stages.

Spectroscopic and Analytical Characterization Methodologies in 1 Hydroxy 3 Phenylurea Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure of a substance. For 1-hydroxy-3-phenylurea, a combination of nuclear magnetic resonance, infrared, ultraviolet-visible, and mass spectrometry techniques provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-hydroxy-3-phenylurea.

Proton (¹H) NMR Spectroscopy: ¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Experimental data for 1-hydroxy-3-phenylurea in a deuterated solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) reveals distinct signals corresponding to the different types of protons. The aromatic protons on the phenyl ring typically appear in the downfield region (δ 7.0–8.0 ppm), while the protons of the N-H and O-H groups are also observed, often as broad singlets due to chemical exchange and hydrogen bonding. A 2023 study reported specific shifts for 1-hydroxy-3-phenylurea, identifying three distinct singlets for the hydroxyl and urea (B33335) protons, and characteristic multiplets for the phenyl group protons.

Interactive Data Table: ¹H NMR Spectral Data for 1-hydroxy-3-phenylurea Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.93 | s | 1H | NH -Ph | |

| 8.80 | s | 1H | CO-NH -OH | |

| 8.73 | s | 1H | N-OH | |

| 7.59 | dd | 2H | ortho-ArH | |

| 7.23 | t | 2H | meta-ArH | |

| 6.95 | t | 1H | para-ArH |

(s = singlet, dd = doublet of doublets, t = triplet)

Carbon (¹³C) NMR Spectroscopy: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org For 1-hydroxy-3-phenylurea, the carbonyl carbon (C=O) of the urea moiety is expected to resonate significantly downfield, typically in the range of 158–160 ppm, due to the deshielding effect of the attached oxygen and nitrogen atoms. libretexts.orgcompoundchem.com The aromatic carbons of the phenyl ring produce signals in the approximate range of 118–140 ppm. libretexts.orgcompoundchem.com The carbon atom attached to the nitrogen (C1) is typically found at the lower end of this range, while the other aromatic carbons appear at distinct, predictable shifts. libretexts.org

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for 1-hydroxy-3-phenylurea

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

|---|---|---|

| Carbonyl (C=O) | 170-180 | sp² hybridized and bonded to two electronegative atoms (O, N). libretexts.org |

| Aromatic (C-ipso) | 135-140 | Aromatic carbon attached to the urea nitrogen. |

Infrared (IR) spectroscopy is used to identify the various functional groups within the 1-hydroxy-3-phenylurea molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The spectrum exhibits characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H and C=C bonds. The O-H stretching vibration typically appears as a broad band around 3200–3400 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The N-H stretching vibrations of the urea group are expected in a similar region, often around 3300 cm⁻¹. A strong, sharp absorption peak characteristic of the urea C=O stretching vibration is typically observed between 1640 and 1680 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for 1-hydroxy-3-phenylurea

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretch | ~3550 - 3230 | Strong, Broad |

| N-H (urea) | Stretch | ~3370 - 3170 | Medium |

| C-H (aromatic) | Stretch | ~3100 - 3000 | Medium-Weak |

| C=O (urea) | Stretch | ~1700 - 1640 | Strong |

| C=C (aromatic) | Stretch | ~1600 & ~1475 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The primary chromophore in 1-hydroxy-3-phenylurea is the phenylurea system, where the phenyl ring is conjugated with the carbonyl group of the urea moiety. This conjugated system gives rise to characteristic π → π* electronic transitions, which are typically strong and result in significant UV absorption. pdx.edu Phenylurea-based compounds are known to exhibit maximum absorption (λmax) in the UV region. pdx.edu For example, the related herbicide fenuron (B33495) (1,1-dimethyl-3-phenylurea) has a λmax at 259 nm. pdx.edu The presence of the hydroxyl group on the nitrogen in 1-hydroxy-3-phenylurea may lead to a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift compared to unsubstituted phenylureas. Weaker n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen may also be observed at longer wavelengths. libretexts.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. bioanalysis-zone.com

For 1-hydroxy-3-phenylurea (C₇H₈N₂O₂), the nominal molecular weight is 152 g/mol . HRMS can determine the exact mass of the molecular ion to several decimal places, confirming the elemental composition. bioanalysis-zone.com

Interactive Data Table: HRMS Data for 1-hydroxy-3-phenylurea

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₈N₂O₂ | 152.0586 |

| [M+H]⁺ | C₇H₉N₂O₂ | 153.0664 |

In addition to molecular weight, MS provides structural information through the analysis of fragmentation patterns. Under ionization, the 1-hydroxy-3-phenylurea molecule can break apart in predictable ways. A common fragmentation pathway for phenylurea compounds involves the cleavage of the urea bonds.

Plausible Fragmentation Pattern: A primary fragmentation could involve the cleavage of the N-N bond or the C-N bonds of the urea linkage. This can lead to the formation of characteristic fragment ions, such as the phenyl isocyanate radical cation (m/z 119) or fragments corresponding to the hydroxylamine (B1172632) portion of the molecule. The analysis of these fragments helps to piece together the original structure.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of 1-hydroxy-3-phenylurea, High-Performance Liquid Chromatography is the most widely applied method.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of synthesized 1-hydroxy-3-phenylurea and to quantify it in analytical studies. nih.gov

For phenylurea compounds, reversed-phase HPLC is the most common mode of separation. nih.govchromatographyonline.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The C18 (octadecyl) bonded silica (B1680970) column is the most widely used stationary phase due to its versatility and stability. chromatographyonline.comlibretexts.org The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile, often with additives like formic acid or a phosphate (B84403) buffer to control the pH and ensure sharp, symmetrical peaks. nih.govgatech.edu Detection is usually accomplished with a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as its λmax. chromatographyonline.com

Interactive Data Table: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 10 cm x 4.6 mm, 2.7 µm particle size) gatech.edu |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water chromatographyonline.com or a buffer (e.g., potassium phosphate) gatech.edu |

| Flow Rate | 1.0 - 2.0 mL/min chromatographyonline.comgatech.edu |

| Detector | UV Absorbance (e.g., at 210 nm or 245 nm) chromatographyonline.comgatech.edu |

| Application | Purity assessment, quantitative analysis, compound profiling. nih.gov |

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While many phenylurea compounds, including 1-hydroxy-3-phenylurea, are often thermally labile and not directly amenable to GC analysis without derivatization, GC-based methods are crucial for analyzing related volatile species and metabolites. researchgate.net For instance, in the analysis of phenylurea herbicides in environmental samples, GC coupled with mass spectrometry (GC-MS) is employed after a derivatization step to make the analytes more volatile and thermally stable. researchgate.netnih.gov This approach allows for the detection of parent compounds and their metabolites at very low concentrations. nih.gov

The derivatization process, such as alkylation, converts the polar and non-volatile phenylurea into a more volatile derivative suitable for GC analysis. nih.gov The choice of derivatizing agent is critical; for example, using iodoethane (B44018) instead of iodomethane (B122720) can help differentiate between parent compounds and their N-demethylated metabolites. nih.gov The precision and sensitivity of these GC-MS methods enable the study of the fate and degradation of phenylurea compounds in various matrices. nih.gov

| Analytical Technique | Sample Type | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Natural Waters | Ultratrace level determination of phenylurea herbicides after solid-phase extraction and derivatization. Limits of detection were between 0.3 and 1.0 ng/l. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Uremic Serum | Determined concentrations of various phenols, which can be structurally related to degradation products of phenylureas. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Plant Extracts | Identified numerous bioactive compounds, demonstrating the technique's utility in analyzing complex mixtures for volatile and semi-volatile components. nrfhh.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of 1-hydroxy-3-phenylurea and its analogs, as it can handle a wide range of polar, non-volatile, and thermally sensitive compounds without the need for derivatization. nih.govmdpi.com This technique is frequently used for the identification, and quantification of these compounds in complex mixtures, such as reaction masses and biological matrices. mdpi.comresearchgate.net

In a typical LC-MS analysis, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a mass spectrometer. mdpi.comresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the confident identification and quantification of target analytes even at low concentrations. nih.govresearchgate.net For instance, a sensitive multiresidue method for the simultaneous determination of sixteen phenylurea herbicides and their main metabolites in soil has been developed using LC-MS². researchgate.net This method demonstrated good linearity and low detection limits, ranging from 0.1 to 9.0 ng/g. researchgate.net

The choice of ionization source, such as electrospray ionization (ESI), is crucial for achieving optimal sensitivity for phenylurea compounds. mdpi.comresearchgate.net Method development often involves optimizing the mobile phase composition, gradient elution, and mass spectrometer parameters to achieve the desired separation and detection. mdpi.comunav.edu

| Analytical Technique | Sample Type | Key Findings |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS²) | Amended and Unamended Soils | Simultaneous determination of sixteen phenylurea herbicides and their metabolites with average recoveries from 76.2% to 107.9% and detection limits from 0.1 to 9.0 ng g⁻¹. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Wastewater | Development of a method to determine 76 highly consumed pharmaceuticals, including metabolites, with concentrations found in the µg L⁻¹ range. mdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human Urine | Simultaneous determination of monohydroxylated polycyclic aromatic hydrocarbons, demonstrating the technique's high sensitivity and specificity for metabolites. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Piquillo Pepper | Extensive evaluation of the effect of industrial and culinary processes on the total and individual (poly)phenolic contents. unav.edu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds, including 1-hydroxy-3-phenylurea and its derivatives. st-andrews.ac.uklibretexts.orgumass.edu Its simplicity and low cost make it an essential tool in synthetic chemistry research. uad.ac.id

In practice, a small amount of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. umass.edu By comparing the retention factor (Rf) of the spots corresponding to the starting materials, products, and any intermediates, a chemist can quickly determine the extent of the reaction. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org Co-spotting, where the reaction mixture is spotted on top of the starting material spot, can help to confirm the consumption of the reactant. libretexts.org

TLC is also invaluable for preliminary purity checks. libretexts.org A pure compound should ideally appear as a single spot on the TLC plate. libretexts.org The presence of multiple spots suggests the presence of impurities. libretexts.org Visualization of the spots can be achieved using various methods, most commonly under UV light if the compounds are UV-active, or by staining with reagents like iodine. umass.edu

| Application | Description | Key Aspects |

| Reaction Monitoring | Tracking the conversion of reactants to products over time. libretexts.org | Disappearance of reactant spots and appearance of product spots. Use of co-spotting for confirmation. libretexts.org |

| Purity Assessment | A quick check for the presence of impurities in a sample. libretexts.org | A pure compound typically shows a single spot. Multiple spots indicate impurities. libretexts.org |

| Solvent System Selection | Used to determine an appropriate solvent system for column chromatography purification. sigmaaldrich.com | The ideal solvent system provides good separation between the desired compound and impurities with an optimal Rf value. sigmaaldrich.com |

Elemental Analysis and Other Quantitative Analytical Methods

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. nih.gov This quantitative method is crucial for confirming the molecular formula of newly synthesized compounds like 1-hydroxy-3-phenylurea derivatives. nih.gov The experimentally determined percentages of each element are compared with the calculated values for the proposed structure. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

In addition to elemental analysis, other quantitative methods are employed. High-performance liquid chromatography (HPLC) with UV detection is a common technique for quantifying the purity of phenylurea compounds. nih.gov By creating a calibration curve with standards of known concentration, the concentration and purity of an unknown sample can be accurately determined. nih.gov For example, in the quality control of synthesized 1,3-diphenylurea (B7728601) derivatives, HPLC analysis was used to confirm that all compounds exhibited greater than 95% purity. nih.gov

| Analytical Method | Purpose | Typical Information Obtained |

| Elemental Analysis (CHN Analysis) | To determine the mass percentages of Carbon, Hydrogen, and Nitrogen. | Confirmation of the empirical and molecular formula of a synthesized compound. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | To separate, identify, and quantify components in a mixture. | Purity determination and quantification of the target compound. Retention time (tR) and peak area are key parameters. nih.gov |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Beyond the intramolecular details, X-ray crystallography reveals the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice. iucr.orgiucr.org These interactions, primarily hydrogen bonds and van der Waals forces, are crucial for the stability of the crystal structure. iucr.orgiucr.org In the context of phenylurea derivatives, the urea and hydroxyl moieties are potent hydrogen bond donors and acceptors.

For example, in the crystal structure of a related compound, 3-{(E)-[4-(4-Hydroxy-3-methoxyphenyl)butan-2-ylidene]amino}-1-phenylurea, amide-N—H⋯O(amide) hydrogen bonds link molecules into supramolecular layers. iucr.orgiucr.org Further stabilization is achieved through hydroxyl-O—H⋯N(imine) and phenylamine-N—H⋯O(methoxy) hydrogen bonds, as well as C—H⋯O interactions. iucr.orgiucr.org The analysis of these interactions is often aided by tools like Hirshfeld surface analysis, which provides a visual and quantitative summary of the intermolecular contacts within the crystal. iucr.orgiucr.orgnih.gov

Advanced Computational and Theoretical Studies of 1 Hydroxy 3 Phenylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer insights into electronic distribution, molecular stability, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) for Elucidating Reaction Pathways and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has been applied to study the reaction mechanisms of various molecules, including phenylurea herbicides and their interactions with radicals. researchgate.netresearchgate.net DFT calculations can help identify reaction pathways with low energy barriers, which is crucial for optimizing synthesis and understanding degradation processes. mdpi.com For instance, studies on similar compounds have used DFT to explore reaction pathways like hydroxyl radical addition, demonstrating that ortho- and para-additions are often preferred. researchgate.net The theory is also used to calculate thermochemical parameters that show which reaction pathways are most favorable. researchgate.net While DFT is a powerful tool, the accuracy of its predictions for reaction barriers can vary depending on the functional used, with differences observed in calculated energies for transition states. strath.ac.uk

In the context of drug design, DFT can be employed to map transition states in the formation of urea (B33335) derivatives and to predict charge effects and phase transition behaviors, aiding in the design of manufacturing processes. The method allows for the calculation of activation free energy and reaction free energy, which helps in evaluating potential degradation pathways. mdpi.com

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its various stable arrangements (conformers). For phenylurea derivatives, computational methods have been used to study the potential energy surfaces (PES) associated with bond rotations. acs.orgnih.gov These analyses reveal the most stable isomers and their geometries. For phenylurea, the lowest energy form has been identified as a trans isomer with a syn geometry. acs.orgnih.gov

The process of conformational analysis often involves rotating specific dihedral angles in a stepwise manner and calculating the energy at each step to identify minima on the potential energy surface. ufms.br The resulting optimized geometries from these calculations are often in good agreement with experimental data from crystal structures. acs.orgnih.gov This understanding of a molecule's preferred shape is vital for predicting its interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein.

Prediction of Enzyme Binding Affinities (e.g., Catalase CpdI, FabH, CHK1)

Molecular docking simulations have been employed to predict the binding of 1-hydroxy-3-phenylurea and related compounds to various enzymes.

Catalase CpdI: Docking studies of 1-hydroxy-3-phenylurea with Catalase CpdI have shown that it can adopt multiple binding poses, with some being more favorable due to better hydrogen bonding and hydrophobic interactions. nih.gov These studies help to understand how the compound might interact with the enzyme to elicit a biological effect, such as the release of nitric oxide. nih.gov

FabH: β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in bacterial fatty acid biosynthesis and a target for antibacterial drugs. nih.govresearchgate.net Docking simulations have been used to identify potent inhibitors of E. coli FabH, indicating that certain phenylurea derivatives can bind effectively to the active site of the enzyme. nih.govresearchgate.net These studies correlate well with experimental antibacterial activity. nih.gov

CHK1: Checkpoint kinase 1 (CHK1) is an important target in cancer therapy. ijpsonline.com In-silico molecular modeling has been used to predict the anticancer activity of phenylurea derivatives by docking them against the CHK1 enzyme. researchgate.netrasayanjournal.co.in The docking scores obtained from these simulations provide an estimate of the binding affinity and help in identifying promising candidates for further development. researchgate.netrasayanjournal.co.in

Table 1: Predicted Enzyme Binding Interactions for Phenylurea Derivatives

| Enzyme Target | Phenylurea Derivative | Key Findings from Docking Studies |

| Catalase CpdI | 1-hydroxy-3-phenylurea | Dominant binding poses (A and AB) show better docking scores due to increased hydrogen bonding and hydrophobic stabilizations. nih.gov |

| E. coli FabH | 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea | Identified as a potent inhibitor through docking simulations, which correlated with inhibitory assays. nih.govresearchgate.net |

| CHK1 | N-(phenylcarbamoyl)benzamide derivatives | Docking scores used to predict anticancer activity and compare with standard compounds like Hydroxyurea (B1673989). researchgate.netrasayanjournal.co.in |

Exploration of Receptor Binding Modes (e.g., Cannabinoid Receptors, FPR2)

Molecular docking also plays a crucial role in understanding how ligands interact with cell surface receptors, which are key targets for many drugs.

Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system, including CB1 and CB2 receptors, is a target for various pathological conditions. mdpi.com Phenylurea derivatives have been synthesized and evaluated as selective CB1 receptor inverse agonists. acs.org Molecular docking studies help to understand the specific interactions between these compounds and the receptor binding sites. biointerfaceresearch.com

Formyl Peptide Receptor 2 (FPR2): FPR2 is a G protein-coupled receptor involved in inflammatory responses. nih.govnih.gov Phenylurea derivatives have been identified as modulators of FPR2. researchgate.net Molecular docking has been used to investigate the binding modes of various ligands to FPR2, providing insights into the structural basis for their activity and selectivity. nih.gov These studies help in the rational design of new agonists and antagonists for this receptor. nih.gov

Table 2: Receptor Binding Mode Exploration for Phenylurea Derivatives

| Receptor Target | Phenylurea Derivative | Key Findings from Docking Studies |

| Cannabinoid Receptor 1 (CB1) | 1-benzhydryl-3-phenylurea derivatives | Identified as selective CB1 inverse agonists, with docking used to rationalize their binding. acs.org |

| Formyl Peptide Receptor 2 (FPR2) | Phenylurea derivatives | Explored as FPR2 modulators, with docking revealing potential binding interactions. nih.govresearchgate.net |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, showing how the complex behaves over time. MD simulations have been used to validate the stability of ligand-receptor complexes predicted by docking. For instance, a 100 ns MD simulation was used to confirm the stability of a phenylurea derivative within the binding pocket of its target, supporting its candidacy as a potent inhibitor. researchgate.net These simulations can reveal important conformational changes and interactions that are not apparent from static docking poses, providing a more complete understanding of the binding mechanism. nih.govacs.org The binding free energy between the receptor and the ligand can also be calculated from MD simulations to further validate the docking results. unair.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical and structural properties. taylorandfrancis.comresearchgate.net This approach is crucial in drug discovery for designing molecules with enhanced efficacy and reduced toxicity. frontiersin.org

Predictive QSAR models are developed to establish a mathematical correlation between the structural features of a series of compounds and their biological activities. researchgate.net For derivatives of hydroxyurea, including compounds structurally related to 1-hydroxy-3-phenylurea, QSAR models have been instrumental in understanding their mechanism of action and in the design of more potent analogs. nih.govresearchgate.net

For instance, 2D-QSAR models have been successfully developed for N-hydroxyurea derivatives targeting Flap endonuclease-I (FEN-1), an enzyme involved in DNA repair and a target for anticancer agents. nih.gov In one such study, a multiple linear regression (MLR) model yielded a squared correlation coefficient (R²) of 0.806 and a cross-validated correlation coefficient (Q²) of 0.607, indicating a robust and predictive model. nih.gov These models help in predicting the cytotoxic effects of various anticancer compounds. nih.gov

The general form of a QSAR model can be expressed as: Biological Activity = f (Physicochemical and/or Structural Parameters) taylorandfrancis.com

These models are developed by analyzing a dataset of compounds with known activities and then using statistical methods to derive a correlation. researchgate.net The predictive power of a developed QSAR model is then validated using a separate set of compounds (test set). nih.gov Such models have been applied to various biological activities, including anticancer and anti-malarial effects of urea-containing compounds. nih.govnih.gov

The biological activity of compounds like 1-hydroxy-3-phenylurea is influenced by a variety of physicochemical descriptors that describe their lipophilic, electronic, and steric properties. researchgate.netunair.ac.id QSAR studies on related hydroxyurea and phenylurea derivatives have identified several key descriptors. researchgate.netnih.gov

A study on 1-(benzoyloxy)urea derivatives, which share a common structural motif with 1-hydroxy-3-phenylurea, revealed a significant correlation between cytotoxic activity and specific physicochemical parameters. researchgate.net The best QSAR equation from this study was: Log 1/IC₅₀ = - 0.205 (± 0.068) σ – 0.051 (± 0.022) Es – 1.911 (± 0.020) researchgate.net

This equation highlights the importance of electronic (σ) and steric (Es) parameters in determining the cytotoxic activity of these compounds. researchgate.net

The following table summarizes key physicochemical descriptors and their significance in the context of QSAR studies for compounds related to 1-hydroxy-3-phenylurea.

| Descriptor | Symbol | Property Represented | Significance in Biological Activity |

| ClogP | - | Lipophilicity (hydrophobicity) | Influences membrane permeability and binding to hydrophobic pockets of proteins. researchgate.netnih.gov |

| Pi | π | Lipophilicity of substituents | Describes how a substituent changes the lipophilicity of a parent molecule. researchgate.netunair.ac.id |

| Sigma | σ | Electronic effects of substituents | Represents the electron-donating or electron-withdrawing nature of a substituent, affecting interactions with biological targets. researchgate.netunair.ac.id |

| Rerank Score | RS | Interaction energy with receptor | A lower rerank score, calculated from in silico docking, often correlates with higher pharmacological activity. researchgate.netjonuns.com |

| Molar Refractivity | CMR | Steric properties (volume and polarizability) | Relates to the volume occupied by a molecule or substituent and its polarizability, influencing binding affinity. frontiersin.orgresearchgate.netunair.ac.id |

| Taft's Steric Parameter | Es | Steric effects of substituents | Quantifies the steric hindrance caused by a substituent, which can impact how a molecule fits into a binding site. researchgate.netunair.ac.id |

These descriptors are calculated for a series of molecules and then correlated with their biological activities to build the QSAR model. frontiersin.org Lipophilicity, in particular, has been identified as a key driver for the anti-malarial activity of phenylurea-substituted compounds. nih.gov

In Silico ADMET Prediction for Early-Stage Pharmaceutical Evaluation

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. sciensage.infonih.gov This computational approach helps to identify and eliminate drug candidates with unfavorable ADMET properties, thereby reducing the time and cost of drug development. scielo.br

For compounds like 1-hydroxy-3-phenylurea, in silico tools can predict a range of properties. For example, studies on phenyl-carbamothioyl benzamide (B126) (PCTB) derivatives, which share structural similarities with phenylurea compounds, have utilized programs like pKCSM to predict pharmacokinetic properties. jonuns.com

The following table outlines some of the key ADMET parameters that can be predicted in silico and their relevance for a potential drug candidate like 1-hydroxy-3-phenylurea.

| ADMET Parameter | Description | Importance in Drug Development |

| Absorption | Prediction of oral bioavailability and human gastrointestinal absorption. | High absorption is desirable for orally administered drugs. sciensage.info |

| Distribution | Prediction of properties like blood-brain barrier (BBB) permeability and plasma protein binding. | Determines where the drug goes in the body and if it can reach its target. BBB permeability is crucial for CNS-acting drugs but can be a liability for others. sciensage.info |

| Metabolism | Prediction of interactions with cytochrome P450 (CYP) enzymes. | Inhibition or induction of CYP enzymes can lead to drug-drug interactions. sciensage.info |

| Excretion | Prediction of how the drug is eliminated from the body. | Influences the dosing regimen and potential for accumulation. |

| Toxicity | Prediction of potential toxicities such as mutagenicity and hepatotoxicity. | Early identification of potential toxicities is crucial for patient safety. jonuns.comnih.gov |

In silico tools like SwissADME and ADMET Predictor are commonly used to estimate these properties based on the chemical structure of a molecule. sciensage.infonih.gov For instance, predictions can indicate whether a compound is likely to have high gastrointestinal absorption or if it is likely to be a substrate or inhibitor of P-glycoprotein, which affects drug distribution. frontiersin.org While these predictions are valuable, they often require experimental validation. biorxiv.org

Biological Activity Mechanisms and Molecular Interactions of 1 Hydroxy 3 Phenylurea and Its Derivatives

Enzymatic Inhibition and Modulation Mechanisms of 1-hydroxy-3-phenylurea and Its Derivatives

The 1-hydroxy-3-phenylurea scaffold serves as a versatile template for the development of various biologically active molecules. Derivatives of this core structure have been investigated for their potential to interact with and modulate the activity of a diverse range of enzymes and ion channels, leading to a variety of therapeutic applications. The following sections detail the specific mechanisms of action through which these compounds exert their effects on key biological targets.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Pathways

Derivatives of 1-hydroxy-3-phenylurea have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are lipid mediators involved in inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Research into 1,3-diarylurea derivatives has shown that this chemical class can serve as a scaffold for designing selective COX-2 inhibitors. For instance, a series of 1,3-diarylurea compounds featuring a methylsulfonyl group on one of the phenyl rings demonstrated potent and selective COX-2 inhibitory activity. One such derivative, 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea (B33335), was identified as a potent COX-2 inhibitor with an IC50 value of 0.11 μM and a high selectivity index of 203.6, which is comparable to the well-known COX-2 inhibitor celecoxib (B62257) nih.gov. This indicates that the urea moiety is a suitable structural component for developing new acyclic 1,3-diarylurea derivatives with selective COX-2 inhibitory properties nih.gov.

Furthermore, N-hydroxyurea derivatives of common nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized and evaluated for their potential as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. These compounds aim to provide a broader anti-inflammatory effect with potentially improved safety profiles mdpi.com.

Table 1: COX-2 Inhibition by Diarylurea Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea | 0.11 | 203.6 | nih.gov |

| Celecoxib (Reference) | 0.06 | 405 | nih.gov |

Topoisomerase Inhibition and Antitumor Mechanisms

Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and chromosome segregation. They function by creating transient breaks in the DNA backbone to allow for the passage of DNA strands, thereby relieving supercoiling and untangling DNA. There are two main types: topoisomerase I (Top I), which creates single-strand breaks, and topoisomerase II (Top II), which creates double-strand breaks. Due to their crucial role in cell proliferation, topoisomerases are important targets for anticancer drugs.

Topoisomerase inhibitors are broadly classified as "poisons," which stabilize the transient enzyme-DNA cleavage complex, leading to lethal DNA strand breaks and apoptosis, or as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA. While a wide array of compounds, including camptothecin (B557342) derivatives for Top I and etoposide (B1684455) for Top II, are known topoisomerase poisons, the direct inhibitory activity of 1-hydroxy-3-phenylurea derivatives on these enzymes is not well-documented in the reviewed literature.

However, the broader class of phenylurea derivatives has been extensively investigated for antitumor properties. For example, novel benzoylphenylurea (B10832687) compounds have demonstrated in vivo antitumor activity against P388 leukemia nih.gov. Other studies have synthesized N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs that exhibit potent activity against a range of human tumor cell lines, although their mechanism was found to be independent of tubulin inhibition, suggesting alternative molecular targets nih.gov. Additionally, podophyllotoxin-thiourea congeners have been reported as DNA Topo II inhibitors mdpi.com.

It is noteworthy that hydroxyurea (B1673989) itself, a related compound, is used in cancer chemotherapy and can enhance the DNA cleavage and cell-killing effects of topoisomerase II poisons like amsacrine (B1665488) nih.gov. This suggests a potential synergistic role rather than direct inhibition. While various phenylurea derivatives show promise as antitumor agents, further research is required to specifically link the 1-hydroxy-3-phenylurea scaffold to direct topoisomerase inhibition.

β-Ketoacyl-Acyl Carrier Protein (ACP) Synthase III (FabH) Inhibition in Bacterial Systems

β-Ketoacyl-acyl carrier protein (ACP) synthase III, or FabH, is a crucial enzyme in the initiation of the type II fatty acid synthesis (FAS-II) pathway in bacteria. This pathway is essential for building bacterial cell membranes and is significantly different from the type I fatty acid synthesis pathway found in mammals, making FabH an attractive and selective target for the development of novel antibacterial agents.

Derivatives based on the urea scaffold have been identified as potent inhibitors of FabH. A study focused on the design and synthesis of urea derivatives from o-hydroxybenzylamines and phenylisocyanate revealed compounds with strong antibacterial activity. Specifically, compounds like 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea and 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea were found to be potent inhibitors of Escherichia coli FabH researchgate.net. Molecular docking simulations indicated that these compounds could effectively bind to the active site of the enzyme researchgate.net.

The inhibitory action of these urea derivatives against FabH disrupts the initial condensation step of fatty acid biosynthesis, which is vital for bacterial survival. This targeted mechanism offers a promising avenue for creating new antibacterial drugs that can combat the growing threat of antibiotic resistance.

Table 2: FabH Inhibition by Phenylurea Derivatives

| Compound | Target Organism | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea | E. coli | Potent Inhibitor | researchgate.net |

| 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea | E. coli | Potent Inhibitor | researchgate.net |

Checkpoint Kinase 1 (CHK1) Inhibition in Cell Cycle Regulation

Checkpoint Kinase 1 (CHK1) is a key protein kinase in the DNA damage response (DDR) pathway. It plays a critical role in cell cycle regulation by halting cell cycle progression to allow time for DNA repair when DNA damage or replication stress occurs. Inhibiting CHK1 can therefore sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.

The therapeutic strategy involving CHK1 often utilizes a combination approach with agents that induce replication stress. Hydroxyurea, a simple N-hydroxyurea compound, is a ribonucleotide reductase inhibitor that depletes the cellular pool of deoxynucleoside triphosphates, thereby slowing S-phase progression and causing replication stress. This stress triggers a dependency on the ATR-CHK1 pathway for cell survival.

Combining a CHK1 inhibitor with low doses of hydroxyurea has been shown to be a highly effective anti-cancer strategy. This combination synergistically induces apoptosis and loss of proliferative potential in a significant percentage of melanoma and non-small-cell lung cancer cells nih.gov. The mechanism involves the CHK1 inhibitor abrogating the hydroxyurea-induced cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, which results in cell death nih.govnih.gov. This combination has been shown to be effective both in vitro and in vivo, and it appears to be more selective for tumor cells while having reduced toxicity in normal tissues compared to combinations with other chemotherapeutics like gemcitabine (B846) nih.govnih.gov.

Human Ether-a-go-go-Related Gene (hERG) K+ Channel Activation Mechanisms

The human Ether-a-go-go-Related Gene (hERG) encodes the pore-forming subunit of the voltage-gated potassium ion channel Kv11.1, which conducts the rapid delayed rectifier potassium current (IKr). This current is critical for the repolarization phase of the cardiac action potential. Impaired hERG function can lead to long QT syndrome, a disorder that increases the risk of life-threatening arrhythmias.

Conversely, activation of the hERG channel is being explored as a novel antiarrhythmic strategy. The diphenylurea compound NS1643 (N,N'-Bis[2-hydroxy-5-(trifluoromethyl)phenyl]urea), a derivative of 1-hydroxy-3-phenylurea, is a known activator of hERG K+ channels nih.gov. It has been shown to increase both steady-state and tail currents of hERG channels expressed in heterologous systems, with an EC50 value of 10.5 μM nih.gov.

The mechanism of action for NS1643 involves binding to the channel and affecting its gating kinetics. It is proposed that NS1643 binds to both the closed and open states of the channel, influencing the early gating transitions that occur as the voltage sensor moves, just before the activation gate opens nih.gov. This interaction is thought to impair the channel's inactivation process researchgate.net. By enhancing the repolarizing current, NS1643 can shorten the action potential duration in cardiomyocytes and increase the post-repolarization refractory period, thereby preventing the reactivation of the cell by early afterdepolarizations mdpi.com. This mechanism presents an interesting new approach for the treatment of cardiac arrhythmias.

Table 3: hERG Channel Activation by NS1643

| Compound | Action | EC50 (μM) | Reference |

|---|---|---|---|

| NS1643 | hERG K+ Channel Activator | 10.5 | nih.gov |

α-Amylase and α-Glucosidase Inhibition for Metabolic Control

α-Amylase and α-glucosidase are key digestive enzymes involved in carbohydrate metabolism. Pancreatic α-amylase breaks down complex carbohydrates like starch into smaller oligosaccharides in the small intestine. Subsequently, α-glucosidase, located in the brush border of the intestinal epithelium, hydrolyzes these oligosaccharides into glucose, which is then absorbed into the bloodstream. Inhibiting these enzymes can slow down carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia, a key factor in type 2 diabetes mellitus.

Derivatives of 1,3-diphenylurea (B7728601) have emerged as a class of potent inhibitors of these enzymes, particularly α-glucosidase. Studies have shown that Schiff base derivatives of 1,3-diphenylurea exhibit powerful inhibitory potential against α-glucosidase, with some compounds demonstrating IC50 values in the low micromolar range, significantly more potent than the standard drug, acarbose (B1664774) nih.gov. For example, certain (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives have been identified as the first non-sugar-derived competitive inhibitors of α-glucosidase with micromolar IC50 values nih.gov.

Kinetic studies have revealed that these urea derivatives act as reversible and competitive inhibitors, suggesting they bind to the active site of the α-glucosidase enzyme nih.govnih.gov. The structure-activity relationship studies indicate that the urea functional group, which is an excellent hydrogen bond donor, is crucial for ensuring competitive inhibition nih.gov. The potent inhibitory activity of these compounds highlights their therapeutic potential for the management of diabetes by controlling blood glucose levels.

Table 4: α-Glucosidase Inhibition by 1,3-Diphenylurea Derivatives

| Compound Class | Inhibition Type | IC50 Range (μM) | Reference |

|---|---|---|---|

| Schiff base derivatives of 1,3-diphenylurea | Potent Inhibition | 2.49–37.16 | nih.gov |

| (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives | Competitive | Micromolar | nih.gov |

| Acarbose (Reference) | Potent Inhibition | 873.34 | nih.gov |

Receptor Interaction and Cellular Signaling Pathway Modulation

The biological effects of 1-hydroxy-3-phenylurea and its derivatives can also be mediated through interactions with cellular receptors, leading to the modulation of downstream signaling pathways.

The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. While CB1 receptors are primarily found in the central nervous system, CB2 receptors are mainly expressed in the immune system. mdpi.comrealmofcaring.org

Research into the interaction of phenylurea derivatives with cannabinoid receptors has identified certain compounds that act as inverse agonists. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. However, the existing research has focused on derivatives with a different structural scaffold than 1-hydroxy-3-phenylurea. Specifically, 1-benzhydryl-3-phenylurea derivatives have been shown to be selective CB1 cannabinoid receptor inverse agonists. researchgate.net

There is currently no available scientific literature detailing the interaction of 1-hydroxy-3-phenylurea or its direct derivatives with either CB1 or CB2 receptors. Therefore, its potential to act as an inverse agonist at these receptors remains uninvestigated.

Formyl Peptide Receptor 2 (FPR2), also known as Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor that plays a complex and often dual role in the inflammatory response. nih.gov It can be activated by a variety of ligands, leading to either pro-inflammatory or anti-inflammatory and pro-resolving effects.

Recent studies have identified phenylurea derivatives as modulators of FPR2. researchgate.net Specifically, 3,4-dihydroisoquinolin-2(1h)-yl-3-phenylurea derivatives have been shown to be selective modulators of FPR2, with some compounds acting as agonists. researchgate.net The activation of FPR2 by these compounds is demonstrated by their ability to induce changes in intracellular calcium levels in cells expressing the receptor. researchgate.net

| Compound Class | Activity | Demonstrated Effect |

|---|---|---|

| 3,4-Dihydroisoquinolin-2(1h)-yl-3-phenylurea derivatives | Selective FPR2 modulators (agonists) | Induce intracellular calcium mobilization |

While these findings are promising for the broader class of phenylurea compounds, there is no specific research available on the interaction of 1-hydroxy-3-phenylurea with FPR2. Given the demonstrated activity of related compounds, investigating the potential for 1-hydroxy-3-phenylurea to modulate FPR2 and influence the immune response would be a valuable area for future research.

A significant aspect of the biological activity of hydroxyurea and its derivatives is their ability to generate nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. drugbank.com The mechanism of NO release from hydroxyurea involves its interaction with heme-containing proteins like hemoglobin and catalase. drugbank.com

Hydroxyurea is converted in vivo to a free radical nitroxide, which then interacts with these enzymes. nih.gov This interaction leads to the quenching of a tyrosyl free radical at the active site of enzymes like ribonucleotide reductase, inactivating them. nih.gov In the context of NO release, hydroxyurea is thought to elevate NO levels, which in turn stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in many signaling pathways. drugbank.com

The structural feature of the –NH2-OH moiety in hydroxyurea is crucial for this activity. drugbank.com As 1-hydroxy-3-phenylurea contains this essential hydroxyurea functional group, it is plausible that it shares a similar mechanism for nitric oxide release through interactions with hemoglobin and the Compound I (CpdI) intermediate of catalase.

Antimicrobial Action Mechanisms

Urea derivatives have been investigated for their potential as antimicrobial agents. The mechanisms of action can be varied, often targeting essential cellular processes in microorganisms.

For hydroxyurea and its derivatives, one of the primary proposed mechanisms of antimicrobial activity is the inhibition of ribonucleotide reductase (RNR). acs.org RNR is a vital enzyme that catalyzes the formation of deoxyribonucleotides from ribonucleotides, a rate-limiting step in DNA synthesis and repair. nih.govacs.org By inhibiting RNR, these compounds effectively halt DNA replication, leading to a bacteriostatic effect. acs.org The N-substituted hydroxylamine (B1172632) moiety is believed to act as a radical scavenger, interfering with the radical-based catalytic mechanism of RNR. acs.org

Furthermore, studies on other urea derivatives have shown that they can possess broad-spectrum antibacterial activity. nih.govnih.gov For instance, certain hydroxyurea derivatives have demonstrated growth inhibition against various strains of E. coli. nih.govunizg.hr

While the general class of hydroxyurea derivatives shows promise as antimicrobial agents through the inhibition of essential enzymes like RNR, specific studies detailing the antimicrobial action mechanisms of 1-hydroxy-3-phenylurea are not currently available. Further investigation is required to determine its spectrum of activity and elucidate its precise molecular targets in microorganisms.

Antibacterial Activity through Specific Target Inhibition

The antibacterial properties of 1-hydroxy-3-phenylurea and its derivatives are attributed to their ability to inhibit specific and crucial enzymes within bacterial metabolic pathways, thereby disrupting essential cellular processes.

One of the primary targets for urea derivatives is β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH. nih.gov This enzyme is pivotal for the initiation of fatty acid biosynthesis in bacteria, a pathway that is highly conserved across both Gram-positive and Gram-negative species. nih.gov Inhibition of FabH effectively halts the production of fatty acids, which are indispensable for building bacterial cell membranes and for the synthesis of other vital components. Specific derivatives, such as 1-(5-bromo-2-hydroxybenzyl)-1-(4-fluorophenyl)-3-phenylurea and 1-(5-bromo-2-hydroxybenzyl)-1-(4-chlorophenyl)-3-phenylurea, have been identified as potent inhibitors of Escherichia coli FabH. nih.gov

Another significant target for phenylurea derivatives is Penicillin Binding Protein 4 (PBP4). nih.gov PBP4 is a cell wall transpeptidase that plays a crucial role in the synthesis and modification of peptidoglycan, the primary component of the bacterial cell wall. nih.gov The inhibition of PBP4 can weaken the cell wall, leading to cell lysis and death. Furthermore, PBP4 has been implicated in the resistance of Staphylococcus aureus to β-lactam antibiotics. nih.gov Small molecule inhibitors based on the phenyl-urea scaffold have been shown to impede the substrate binding of PBP4, which can reverse antibiotic resistance and reduce the ability of bacteria like S. aureus to cause bone pathogenesis in conditions such as osteomyelitis. nih.gov

The antibacterial efficacy of certain acetylenic-diphenylurea derivatives has been demonstrated against multidrug-resistant Gram-positive clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov This suggests that these compounds may operate through mechanisms that are distinct from those of existing antibiotics like linezolid (B1675486) and vancomycin. nih.gov

| Derivative Class | Target Enzyme | Bacterial Process Disrupted |

| Urea derivatives | FabH (β-ketoacyl-acyl carrier protein synthase III) nih.gov | Initiation of fatty acid biosynthesis nih.gov |

| Phenyl-urea derivatives | Penicillin Binding Protein 4 (PBP4) nih.gov | Cell wall synthesis and modification nih.gov |

| Acetylenic-diphenylurea derivatives | Not specified | Growth of multidrug-resistant strains nih.gov |

Antiviral Activity

The antiviral activity of 1-hydroxy-3-phenylurea and its derivatives is often linked to the inhibition of viral DNA synthesis and potentiation of other antiviral agents. Hydroxyurea, a related compound, functions as a ribonucleotide reductase inhibitor. nih.govresearchgate.netnih.gov This enzyme is essential for converting ribonucleotides into deoxyribonucleotides, which are the building blocks for DNA synthesis. nih.govresearchgate.net By inhibiting ribonucleotide reductase, hydroxyurea depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs). nih.gov

This depletion has a twofold antiviral effect. Firstly, it directly hinders the replication of DNA viruses by limiting the availability of necessary precursors for viral DNA synthesis. researchgate.net Secondly, it enhances the activity of nucleoside and nucleoside phosphonate (B1237965) analogs, which are common antiviral drugs. nih.gov These antiviral drugs, once phosphorylated within the cell, compete with the natural dNTPs for incorporation into the growing viral DNA chain by the viral DNA polymerase. nih.gov A reduced concentration of natural dNTPs, caused by hydroxyurea, leads to less competition and thus favors the incorporation of the antiviral drug, thereby potentiating its effect. nih.gov This synergistic effect has been observed with anti-herpesvirus agents like acyclovir (B1169) and cidofovir, and with anti-HIV agents like didanosine. nih.govnih.gov

Furthermore, some diphenylurea compounds have been identified as having broad-spectrum antiviral activity against a range of viruses, including SARS-CoV-2, dengue virus, Zika virus, influenza virus, and herpes simplex virus-2. mdpi.com While the precise mechanism for this broad-spectrum activity is still under investigation, it highlights the potential of the urea scaffold in developing new antiviral therapeutics. mdpi.com

| Compound/Derivative | Primary Mechanism of Action | Effect on Viral Replication |

| Hydroxyurea | Inhibition of ribonucleotide reductase nih.govresearchgate.netnih.gov | Depletion of intracellular dNTP pools, hindering viral DNA synthesis nih.govresearchgate.net |

| Hydroxyurea (in combination therapy) | Potentiation of nucleoside/nucleotide analogs nih.gov | Increased incorporation of antiviral drugs into viral DNA nih.gov |

| Diphenylureas | To be fully elucidated | Broad-spectrum inhibition of various RNA and DNA viruses mdpi.com |

Antifungal Activity

The antifungal activity of 1-hydroxy-3-phenylurea and its analogs can be attributed to the disruption of fungal cell proliferation, particularly under the stressful conditions of a host environment. Hydroxyurea has been shown to inhibit the proliferation of the pathogenic yeast Cryptococcus neoformans in mice. nih.gov The proposed mechanism is similar to its antiviral action, where it slows down the DNA replication machinery of the fungus by reducing the cellular pool of deoxyribonucleotides (dNTPs). nih.gov

This inhibition of DNA replication and subsequent cell division appears to be particularly effective when the fungal cells are located intracellularly, such as within macrophages. nih.gov By slowing the growth of C. neoformans inside these immune cells, hydroxyurea allows the host's immune system a better opportunity to control and clear the infection. nih.gov Research on other intracellular parasites has also shown that hydroxyurea treatment can significantly reduce the number of infected host cells. nih.gov

Additionally, novel benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety have demonstrated in vitro antifungal activities against various plant pathogenic fungi, including Botrytis cinerea and Rhizoctonia solani. mdpi.com Molecular docking simulations for some of these derivatives suggest that they may act by inhibiting succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. mdpi.com By binding to the active site of SDH, these compounds can disrupt cellular respiration and energy production in the fungal cells. mdpi.com

| Compound/Derivative | Proposed Target/Mechanism | Antifungal Effect |